8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
Description
The compound 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one (CAS: 370584-56-8) is a synthetic derivative of the 6H-benzo[c]chromen-6-one (dibenzopyranone) scaffold. Its molecular formula is C₂₂H₁₈O₅ (average mass: 362.381 g/mol), featuring a methoxy group at position 8, a methyl group at position 4, and a 4-methoxybenzyloxy substituent at position 3 . This structure is synthesized via copper-catalyzed coupling reactions, as described in , where halides are introduced to the hydroxy scaffold at position 3 of intermediate dibenzopyranones .
The compound’s structural complexity and substitution pattern make it a candidate for biological evaluation, particularly in drug discovery contexts such as phosphodiesterase (PDE) inhibition or metal-sensing applications .
Properties
IUPAC Name |
8-methoxy-3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-14-21(27-13-15-4-6-16(25-2)7-5-15)11-10-19-18-9-8-17(26-3)12-20(18)23(24)28-22(14)19/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBFEXCVSFFBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzyl alcohol with 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The 6H-benzo[c]chromen-6-one core allows for diverse substitutions at positions 3, 4, and 8. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Chain Length and Activity : Alkyloxy groups at position 3 (e.g., pentyloxy in 2f ) enhance PDE2 inhibition, with optimal activity at ~5 carbons . The target compound’s 4-methoxybenzyloxy group introduces aromaticity and steric bulk, which may reduce PDE2 affinity compared to linear alkanes.
Hydroxy groups (e.g., in urolithins) enable metal coordination but reduce synthetic stability .
Ring Saturation : Tetrahydro derivatives (e.g., THU-OH ) exhibit redshifted fluorescence and enhanced metal-sensing capabilities due to reduced conjugation .
PDE2 Inhibition:
- Derivatives with 3-alkoxy substituents (e.g., 2f ) show superior PDE2 inhibition (IC₅₀ ~34 μM) compared to heterocyclic or sulfur-containing analogs (e.g., 2i ) .
- The target compound’s 4-methoxybenzyloxy group may hinder binding to PDE2’s hydrophobic pocket due to its bulk, though this requires experimental validation.
Fluorescent Metal Sensing:
- Hydroxy-substituted analogs (e.g., urolithin B, THU-OH ) act as selective "on-off" sensors for Fe³⁺ via fluorescence quenching, while methoxy or alkyloxy derivatives (e.g., the target compound) lack this property due to absent metal-coordinating groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
